Bruceoside D

Description

Properties

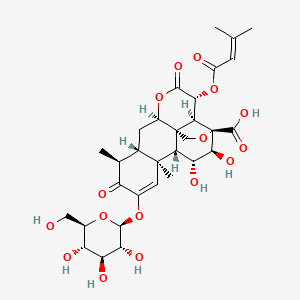

Molecular Formula |

C31H40O16 |

|---|---|

Molecular Weight |

668.6 g/mol |

IUPAC Name |

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid |

InChI |

InChI=1S/C31H40O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h5,7,11-12,14-15,18-25,27,32,35-39H,6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31+/m0/s1 |

InChI Key |

CXVWQUMYRFPSCJ-SJULGOEYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O |

Synonyms |

bruceoside D |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Activity

Bruceoside D has shown significant anti-cancer effects, particularly in various human cancer cell lines. Research indicates that it induces apoptosis and inhibits tumor growth through multiple mechanisms:

- Mechanism of Action : this compound regulates mitochondrial pathways to promote apoptosis in cancer cells. It has demonstrated potent cytotoxicity against chronic myeloid leukemia K562 cells with an IC50 value of 2.53 µM .

- Case Study : In vitro studies have shown that this compound, alongside other quassinoids from Brucea javanica, exhibits strong anti-tumor activity against pancreatic cancer cell lines (PANC-1 and SW1990) with IC50 values indicating effective inhibition .

Anti-Inflammatory Effects

The compound also possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Research Findings : this compound has been linked to the inhibition of inflammatory cytokines and mediators, contributing to its therapeutic potential in conditions characterized by chronic inflammation .

Anti-Parasitic Applications

This compound has been investigated for its efficacy against various parasitic infections:

Data Tables

The following tables summarize key research findings related to this compound's applications:

Clinical Implications and Future Directions

Despite promising findings, clinical research on this compound remains limited. Most studies are observational or preclinical, highlighting the need for more rigorous clinical trials to validate its efficacy and safety in human subjects.

- Future Research Directions : There is a clear necessity for comprehensive clinical studies that explore the pharmacokinetics, optimal dosing regimens, and long-term effects of this compound. Additionally, investigations into its synergistic effects when combined with other therapeutic agents could enhance its clinical utility.

Comparison with Similar Compounds

Structural Features of Bruceosides

Bruceosides (A–F) share a core quassinoid skeleton but differ in substituents and glycosidic linkages (Table 1).

Table 1: Structural Differences Among Bruceosides

| Compound | R1 Substituent | R2 Substituent | Glycosidic Linkage Position |

|---|---|---|---|

| Bruceoside A | CH₃ | Ketone (C=O) | C3 |

| Bruceoside B | Variable | Variable | C3 |

| Bruceoside C | Long alkyl | Ketone | C3 |

| Bruceoside D | None | Ketone | C2 |

| Bruceoside E | None | COO-C₃H₇ | C2 |

| Bruceoside F | None | COO-C₄H₉ | C2 |

- The C2 glycosidic linkage in this compound (vs. C3 in A–C) correlates with improved antitubercular activity, as seen in molecular docking studies .

Anticancer Activity

Table 2: Cytotoxicity of Bruceosides in Cancer Models

Antitubercular Activity

Table 3: InhA Enzyme Inhibition (MolDock Scores)

- Key Findings :

Discussion: Structure-Activity Relationships (SAR)

Preparation Methods

Solvent Extraction

Fresh or dried seeds of Brucea javanica are ground into a fine powder and subjected to maceration with polar solvents. Methanol and ethanol are preferred due to their efficacy in dissolving quassinoids. A typical protocol involves refluxing the plant material in 95% methanol at 60°C for 24 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract is then partitioned between water and ethyl acetate to remove non-polar contaminants.

Chromatographic Purification

The ethyl acetate fraction is further purified using column chromatography. Silica gel (200–300 mesh) is commonly employed, with gradient elution using chloroform-methanol mixtures (10:1 to 1:1 v/v). This compound elutes in the mid-polarity fraction, which is confirmed by thin-layer chromatography (TLC) with a chloroform-methanol (8:2) mobile phase and visualization under UV light at 254 nm. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient (0.1% formic acid) achieves final purification, yielding this compound with >95% purity.

Synthetic Routes to this compound

While natural extraction remains the primary source, synthetic approaches offer scalability and structural modification opportunities. The synthesis of this compound is inferred from methodologies developed for related quassinoids, such as Bruceantin and Bruceoside E.

Alkaline Hydrolysis of Bruceoside Precursors

This compound can be synthesized from Bruceoside-A or -B via selective hydrolysis. Treatment of Bruceoside-A with potassium hydroxide (0.5 M in methanol) at −5°C for 6 hours removes the senecioyl moiety at the C-15 position, yielding 15-desenecioyl Bruceoside-A (Figure 1). Neutralization with dilute sulfuric acid precipitates salts, which are removed by filtration. The product is then subjected to Lewis acid-mediated glycoside cleavage using boron trifluoride etherate in dichloromethane, yielding the aglycone intermediate.

Table 1: Reaction Conditions for Alkaline Hydrolysis

| Parameter | Condition |

|---|---|

| Temperature | −5°C to 25°C |

| Base | KOH (0.5 M in methanol) |

| Reaction Time | 6 hours |

| Neutralization Agent | H₂SO₄ (1 M) |

| Yield | 68–72% |

Esterification and Glycosidation

The aglycone intermediate is esterified at the C-3 and C-15 positions using acid chlorides. For this compound, 3,4-dimethyl-2-pentenoyl chloride is reacted with the aglycone in chloroform-pyridine (4:1) at 40°C for 24 hours. A molar ratio of 5:1 (acid chloride to aglycone) ensures complete di-esterification. The crude product is purified via preparative TLC (silica gel GF₂₅₄, hexane-ethyl acetate 7:3), yielding the diester intermediate.

Glycosidation is achieved by coupling the diester with a protected glucose derivative under Mitsunobu conditions (DIAD, PPh₃, THF). Deprotection with aqueous HCl yields this compound, confirmed by NMR and mass spectrometry.

Table 2: Esterification Parameters

| Parameter | Condition |

|---|---|

| Acid Chloride | 3,4-Dimethyl-2-pentenoyl chloride |

| Solvent | Chloroform-pyridine (4:1) |

| Temperature | 40°C |

| Reaction Time | 24 hours |

| Yield | 77–82% |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and yield optimization. Key steps include:

Continuous Extraction Systems

Countercurrent extraction (CCE) with ethanol-water (70:30) reduces solvent consumption by 40% compared to batch methods. Automated HPLC systems with recycling preparative columns achieve throughputs of 1–2 kg/day.

Q & A

Q. What methodologies are recommended for structural elucidation of Bruceoside D, and how do they differentiate it from structurally similar analogs like Bruceoside A or C?

Answer: Structural characterization of this compound relies on spectroscopic techniques such as nuclear magnetic resonance (NMR) for determining carbon-hydrogen frameworks and X-ray crystallography for resolving stereochemistry. Key differences from analogs (e.g., Bruceoside A) are identified via side-chain modifications:

- This compound lacks an R1 group but retains a ketone (C=O) at R2, distinguishing it from Bruceoside A (R1 = CH₃) and Bruceoside C (longer side chain) .

- Comparative analysis using high-resolution mass spectrometry (HR-MS) validates molecular formulas, while infrared (IR) spectroscopy confirms functional groups like ketones.

Table 1: Structural Features of this compound vs. Analogs

| Compound | R1 Group | R2 Group | Key Differentiation |

|---|---|---|---|

| Bruceoside A | CH₃ | C=O | Methyl substitution |

| This compound | None | C=O | Ketone at R2 only |

| Bruceoside C | None | Variable | Extended side chain |

Q. How can researchers ensure reproducibility in isolation protocols for this compound from Brucea javanica?

Answer: Reproducibility requires:

- Standardized extraction solvents (e.g., ethanol/water mixtures) to optimize yield .

- Chromatographic validation (HPLC or TLC) to confirm purity, as per guidelines for experimental rigor in natural product isolation .

- Documentation of plant material sourcing (geographical origin, harvest time) to control variability in phytochemical profiles.

Advanced Research Questions

Q. What experimental frameworks are optimal for evaluating this compound’s bioactivity in in vitro vs. in vivo models?

Answer:

- In vitro : Use dose-response assays (e.g., IC₅₀ calculations in cancer cell lines) with controls for cytotoxicity (e.g., MTT assay). Structural analogs (e.g., Bruceoside A) should be included to assess specificity .

- In vivo : Prioritize xenograft models for antitumor activity, with pharmacokinetic studies to monitor bioavailability. Ensure compliance with ethical guidelines for animal studies .

Q. How should researchers address contradictory findings in this compound’s pharmacological mechanisms across studies?

Answer:

- Conduct meta-analyses to quantify heterogeneity (e.g., using I² statistic or Higgins’ R ) and identify confounding variables (e.g., cell line variability, dosage discrepancies) .

- Sensitivity analysis can isolate factors contributing to contradictions, such as impurity in test compounds or methodological biases .

Q. Table 2: Statistical Tools for Resolving Data Contradictions

| Tool | Purpose | Interpretation |

|---|---|---|

| I² | Quantifies heterogeneity | >50% indicates high variability |

| R ratio | Compares random vs. fixed effects | R > 1 suggests significant between-study variance |

Q. What strategies validate hypotheses about this compound’s structure-activity relationships (SAR) in drug discovery?

Answer:

- Apply the P-E/I-C-O framework to design SAR studies:

- Population (P) : Target protein/receptor.

- Exposure (E) : this compound and analogs.

- Comparison (C) : Positive/negative controls.

- Outcome (O) : Binding affinity or inhibitory activity .

- Molecular docking simulations (e.g., AutoDock Vina) predict interactions between this compound’s ketone group and active sites, validated via surface plasmon resonance (SPR) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.